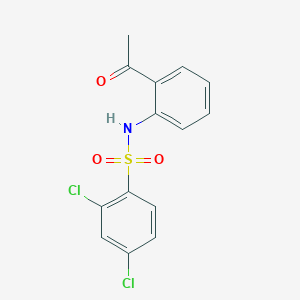

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-9(18)11-4-2-3-5-13(11)17-21(19,20)14-7-6-10(15)8-12(14)16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUVYRFOWMBTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231107 | |

| Record name | N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303152-40-1 | |

| Record name | N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 2,4-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonamide.

Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to alcohols under appropriate conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide has been investigated for its potential as an antimicrobial agent . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

- A recent study evaluated several sulfonamide derivatives, including N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide, against common bacterial strains. The compounds displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antibacterial properties .

Anticancer Research

The compound has also been explored for its anticancer properties . Research indicates that derivatives containing the sulfonamide moiety exhibit cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Activity

- In vitro tests demonstrated that N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide derivatives showed significant activity against human cancer cells such as MCF-7 (breast cancer) and AGS (gastric adenocarcinoma). The IC50 values ranged from 0.89 to 9.63 µg/mL, suggesting strong potential for further development as anticancer agents .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity

- Derivatives of N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide were tested for their ability to inhibit DPPH and ABTS radicals. The results indicated that these compounds possess dose-dependent antioxidant activity, with some derivatives achieving inhibition rates comparable to standard antioxidants .

Industrial Applications

Beyond its biological applications, N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide is utilized in the production of dyes and pigments , leveraging its chemical stability and reactivity. Its incorporation into industrial processes can enhance the performance characteristics of various materials.

Mechanism of Action

The mechanism by which N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, it can inhibit cyclooxygenase (COX) enzymes by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to interact with the enzyme’s active site, blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

N-(2-acetylphenyl)benzamide: Shares the acetylphenyl group but lacks the dichlorobenzenesulfonamide moiety.

2,4-dichlorobenzenesulfonamide: Contains the sulfonamide group but lacks the acetylphenyl group.

Uniqueness

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide is unique due to the combination of the acetylphenyl and dichlorobenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit potent enzyme inhibitory properties compared to its individual components.

Biological Activity

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide is characterized by the presence of a sulfonamide group attached to a dichlorobenzenesulfonamide moiety. This unique combination enhances its reactivity and biological activity. The compound is synthesized through various methods, including the Claisen-Schmidt condensation reaction, which allows for the formation of sulfonamide derivatives with enhanced pharmacological properties .

The biological activity of N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial membrane depolarization. The compound triggers activation of caspases (caspase-8 and -9), which are key players in the apoptotic pathway .

- Antioxidant Properties : N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide exhibits antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Anticancer Effects

Recent studies have demonstrated the anticancer potential of this compound against various human cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 0.89 - 9.63 | Cell cycle arrest, apoptosis |

| HL-60 (Leukemia) | 0.60 - 19.99 | Apoptosis induction |

| AGS (Gastric) | 0.89 - 9.63 | Mitochondrial depolarization |

| MCF-7 (Breast) | 0.60 - 19.99 | Caspase activation |

The compound shows significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent .

Antibacterial and Anti-inflammatory Activity

The antibacterial properties were assessed using minimum inhibitory concentration (MIC) tests against various bacterial strains, yielding MIC values greater than 500 µg/mL for all tested strains, suggesting limited antibacterial efficacy but notable anti-inflammatory effects due to COX inhibition .

Case Studies and Research Findings

- Cell Cycle Arrest Study : A study demonstrated that N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide significantly increased the percentage of cells in the subG0 phase, indicating substantial apoptosis at concentrations above 5 µg/mL .

- Mitochondrial Membrane Potential : The compound was found to depolarize mitochondrial membranes in treated cancer cells, a hallmark of early apoptosis. This effect was dose-dependent and more pronounced at higher concentrations .

- Antioxidant Activity Assessment : The compound exhibited dose-dependent radical scavenging activity against DPPH and ABTS radicals, confirming its potential as an antioxidant agent alongside its anticancer properties .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Reactants | Conditions | Yield | Key Reference |

|---|---|---|---|

| 2,4-Dichlorobenzenesulfonyl chloride + 2-aminoacetophenone | Dry pyridine, reflux | 95% | |

| 2-Mercaptobenzenesulfonamide derivatives | PTC (e.g., TBAB, CH₂Cl₂/H₂O) | 53–87% |

Advanced: How can reaction conditions be optimized for sulfonamide derivatization?

Methodological Answer:

Optimization strategies include:

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, pyridine) improve sulfonylation efficiency .

- Temperature Control: Mild conditions (room temperature to 60°C) reduce side reactions in sensitive substrates .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and acetyl group integration .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX refinement ).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and purity.

Advanced: How are computational methods like DFT applied to analyze structural properties?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311G(d,p) basis sets to optimize geometry and compare with X-ray data .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, van der Waals contacts) .

- NBO Analysis: Investigate charge distribution and stabilization energies .

Q. Table 2: Key Computational Parameters

| Parameter | Application | Reference |

|---|---|---|

| B3LYP/6-311G(d,p) | Geometry optimization | |

| Hirshfeld Surface | Intermolecular interaction energy |

Basic: What assays evaluate the anticancer activity of this compound?

Methodological Answer:

- In Vitro Cytotoxicity: Test against human cancer cell lines (e.g., NCI-50 panel) using MTT assays .

- Dose-Response Curves: Determine IC₅₀ values (e.g., compound 4c showed promising activity ).

- Control Experiments: Include cisplatin or doxorubicin as positive controls.

Advanced: How are molecular docking studies conducted to identify biological targets?

Methodological Answer:

- Target Selection: Prioritize enzymes like proteases or kinases (e.g., COVID-19 main protease in ).

- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation: Compare docking scores with known inhibitors and validate via MD simulations .

Advanced: How to design analogs for improved bioactivity using SAR studies?

Methodological Answer:

- Substitution Patterns: Modify the acetylphenyl or dichlorobenzenesulfonamide moieties (e.g., heteroarylpyrazole derivatives ).

- Bioisosteric Replacement: Replace chlorine with fluorine or methyl groups to enhance binding.

- Activity Cliffs: Analyze IC₅₀ trends to identify critical substituents (e.g., triazole vs. pyrazole groups ).

Q. Table 3: SAR Insights from Analogous Compounds

| Substituent | Biological Activity | Reference |

|---|---|---|

| Pyrazole | Improved CCR4 antagonism | |

| Oxadiazole | Enhanced antiproliferative effects |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Control variables like cell line origin, passage number, and serum concentration .

- Data Normalization: Use Z-score or percent inhibition relative to controls.

- Meta-Analysis: Compare IC₅₀ ranges from multiple studies (e.g., chalcone-sulfonamide hybrids vs. pyrazole derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.